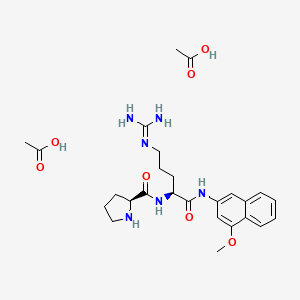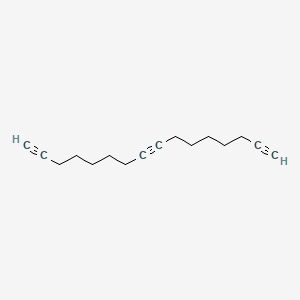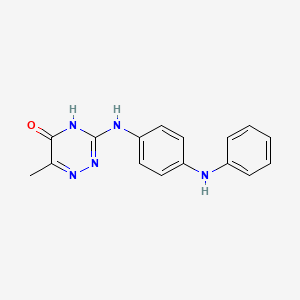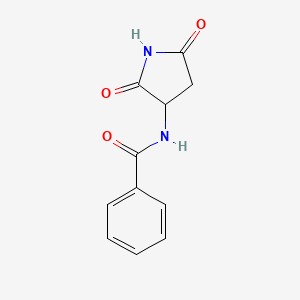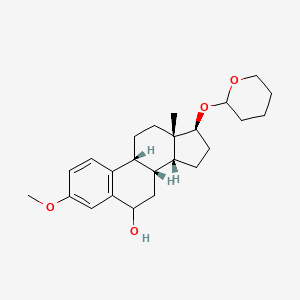
Bis(2-hydroxy-5-bromophenyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methyl 6-hydroxy-17beta-estradiol is a derivative of 17beta-estradiol, a naturally occurring estrogen hormone. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and chemistry. It is structurally characterized by the presence of a methoxy group at the 3-position and a hydroxyl group at the 6-position on the estradiol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl 6-hydroxy-17beta-estradiol typically involves the methylation of 6-hydroxy-17beta-estradiol. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl 6-hydroxy-17beta-estradiol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 3-O-Methyl 6-hydroxy-17beta-estradiol, each with potential unique properties and applications.
Scientific Research Applications
3-O-Methyl 6-hydroxy-17beta-estradiol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in modulating estrogen receptor activity and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and its role in treating estrogen-related disorders.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of 3-O-Methyl 6-hydroxy-17beta-estradiol involves its interaction with estrogen receptors (ERs). Upon binding to ERs, the compound can induce conformational changes that allow the receptor to interact with estrogen response elements (EREs) in the DNA, leading to the regulation of gene transcription . This process can influence various cellular pathways and biological functions, including cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
17beta-estradiol: The parent compound, widely studied for its estrogenic activity.
17alpha-ethynylestradiol: A synthetic derivative with higher oral bioavailability.
Estrone: Another naturally occurring estrogen with different biological activity.
Estriol: A weaker estrogen compared to estradiol and estrone.
Uniqueness
3-O-Methyl 6-hydroxy-17beta-estradiol is unique due to its specific structural modifications, which can result in distinct biological activities and potential therapeutic applications. Its methoxy and hydroxyl groups may confer different binding affinities and selectivities for estrogen receptors, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C24H34O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-ol |
InChI |
InChI=1S/C24H34O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20-23,25H,3-5,8-12,14H2,1-2H3/t17-,18+,20+,21?,22-,23?,24-/m0/s1 |
InChI Key |
KBLHOUGMAXJFJU-WVTANRJDSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


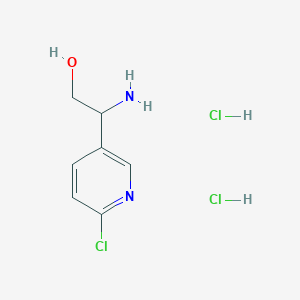
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
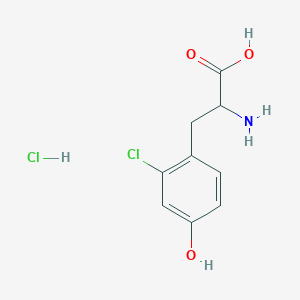
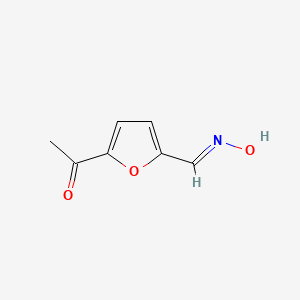

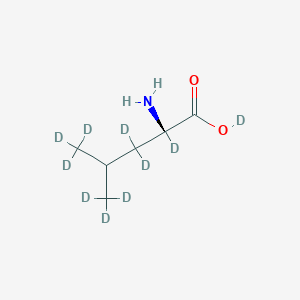
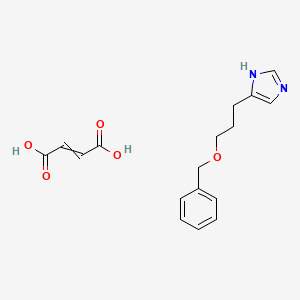
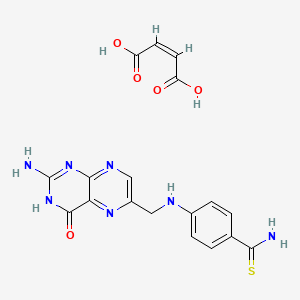
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
